
N-(tert-Butoxycarbonyl)-L-alanine-3-13C
Übersicht
Beschreibung
“N-(tert-Butoxycarbonyl)-L-alanine-3-13C” is a chemical compound that is often used as a starting material for the synthesis of enantiopure homo-β-amino acids . It is also used in the efficient synthesis of enantiopure tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” involves the use of di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular formula of “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” is C8H15NO4 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
The N-Boc group in “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
“N-(tert-Butoxycarbonyl)-L-alanine-3-13C” is a white to almost white powder or crystal . It has a melting point of 81.0 to 85.0 degrees Celsius . The specific rotation [a]20/D is -24.0 to -27.0 degrees (C=2, AcOH) .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- N-(tert-Butoxycarbonyl)-L-alanine-3-13C is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers undergo polymerization to form polymers with unique properties such as large specific rotation and helical conformation, as demonstrated by (Gao, Sanda, & Masuda, 2003).
Copolymerization and Chiroptical Properties
- The compound is integral in the copolymerization with other acetylenes, resulting in copolymers with interesting optical properties. This process has implications for material science and the development of novel chiral materials, as shown in studies by (Gao, Sanda, & Masuda, 2003).
Fluorescent Amino Acid Derivatives
- N-(tert-Butoxycarbonyl)-L-alanine-3-13C is used to synthesize fluorescent amino acid derivatives, which are valuable in peptide studies due to their high quantum yield of fluorescence. These compounds are useful as sensitive analytical probes, particularly in the analysis of peptide conformations (Szymańska, Wegner, & Łankiewicz, 2003).
Green Synthesis of Dipeptides
- The compound plays a role in the green synthesis of dipeptides under solvent-free conditions, highlighting its importance in environmentally friendly chemical processes and peptide synthesis (Hernández & Juaristi, 2010).
Helical Conformation in Polymers
- Studies show its use in controlling the helical sense of poly(N-propargylamides) through copolymerization, indicating its role in advanced polymer chemistry and materials science (Zhao, Sanda, & Masuda, 2004).
Enantiomeric Separation in Capillary Electrophoresis
- N-(tert-Butoxycarbonyl)-L-alanine-3-13C is used in the separation of enantiomers of amino acids by capillary electrophoresis, demonstrating its application in analytical chemistry and chiral analysis (Yowell, Fazio, & Vivilecchia, 1996).
Peptide Synthesis and Biological Activities
- It is involved in peptide synthesis and studying the biological activities of peptide derivatives, highlighting its role in pharmaceutical research and development (Brückner, Jung, Werner, & Appel, 1984).
Solid-Phase Peptide Synthesis
- The compound is used in solid-phase peptide synthesis, emphasizing its importance in the efficient and scalable production of peptides (Hsieh & Demaine, 1991).
X-Ray and IR Studies
- X-ray and IR studies of N-(tert-butoxycarbonyl)-L-alanine-3-13C help in understanding the molecular structure and bonding patterns, crucial for material and pharmaceutical sciences (Meervelt, Wael, & Zeegers-Huyskens, 1995).
Wirkmechanismus
The mechanism of action of “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” involves the protection of basic nitrogen atoms, for example, by employing the tert-butoxycarbonyl group . This strategy is often used to increase the transfection activity and reduce the toxicity of vectors for gene or drug delivery .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-BXMHHZGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([13CH3])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584051 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-L-alanine-3-13C | |
CAS RN |
201740-79-6 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




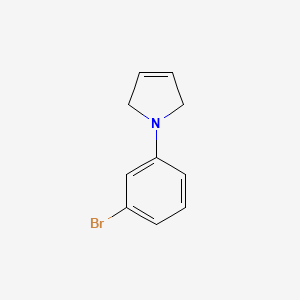

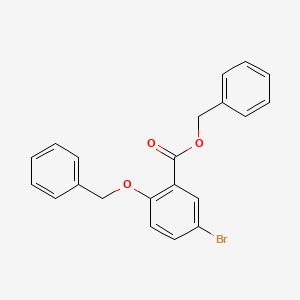
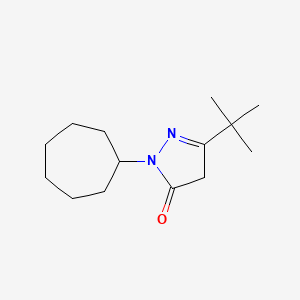

![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)
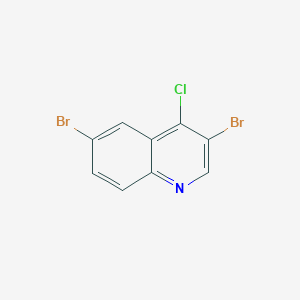

![Methyl 2-[(dimethylamino)methylene]acetoacetate](/img/structure/B1627777.png)
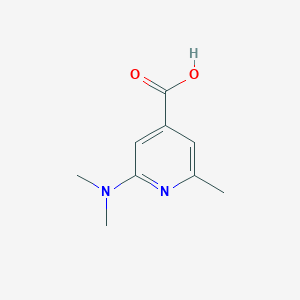

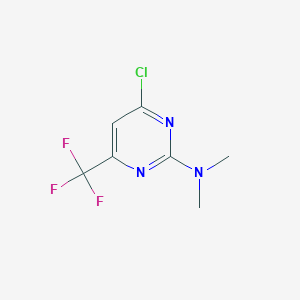
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)